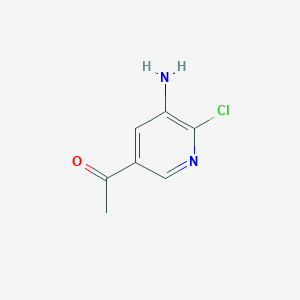

1-(5-Amino-6-chloropyridin-3-YL)ethanone

Description

1-(5-Amino-6-chloropyridin-3-yl)ethanone is a pyridine-based derivative characterized by a ketone group at position 1, an amino (-NH₂) substituent at position 5, and a chlorine atom at position 6 of the pyridine ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino group enhances solubility in polar solvents, while the chlorine atom contributes to stability and influences reactivity in substitution or coupling reactions.

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

1-(5-amino-6-chloropyridin-3-yl)ethanone |

InChI |

InChI=1S/C7H7ClN2O/c1-4(11)5-2-6(9)7(8)10-3-5/h2-3H,9H2,1H3 |

InChI Key |

DMGVJKWXRZUBAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-6-chloropyridin-3-YL)ethanone typically involves the chlorination of 5-amino-3-pyridinol followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acetylation step may involve acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-6-chloropyridin-3-YL)ethanone can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridines .

Scientific Research Applications

1-(5-Amino-6-chloropyridin-3-YL)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Industry: It may be used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Amino-6-chloropyridin-3-YL)ethanone involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Physicochemical and Reactivity Analysis

Electronic Effects: The amino group in the target compound donates electrons, increasing ring electron density and favoring electrophilic substitutions. This contrasts with dichloro analogs (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone), where electron-withdrawing Cl atoms reduce ring reactivity . Methoxy and methyl groups (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) enhance solubility but reduce electrophilic reactivity compared to halogens .

Thermal Stability: Compounds with methyl groups (e.g., 1-(6-Chloro-5-methylpyridin-3-yl)ethanone) exhibit higher thermal stability (e.g., melting points >200°C) due to steric protection . Amino-chloro derivatives may show intermediate stability, balancing electron donation and withdrawal .

Synthetic Utility: Bromo-chloro analogs (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone) are preferred in Suzuki-Miyaura couplings due to Br's superior leaving-group ability . The amino group in the target compound enables functionalization via diazotization or condensation reactions, as seen in related amino-pyridine derivatives .

Safety and Handling: Halogenated compounds (e.g., 1-(3-chloro-5-fluoropyridin-2-yl)ethanone) often require stringent safety protocols due to toxicity, whereas amino-substituted derivatives may pose fewer hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.